N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine
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Overview
Description
N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine is a chemical compound with the molecular formula C12H16N2S It is known for its unique structure, which includes a piperidine ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine typically involves the reaction of 2-aminobenzothiazole with 1-methyl-2-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-piperidinylidene)benzenamine
- Methanesulfonamide, N-(1-methyl-2-piperidinylidene)
- N-(1-Methyl-2-Piperidinylidene)-L-Cysteine
Uniqueness
N-(1-Methyl-2-piperidinylidene)-2-benzothiazolamine is unique due to its combination of a piperidine ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
84859-09-6 |
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Molecular Formula |
C13H15N3S |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
(Z)-N-(1,3-benzothiazol-2-yl)-1-methylpiperidin-2-imine |
InChI |
InChI=1S/C13H15N3S/c1-16-9-5-4-8-12(16)15-13-14-10-6-2-3-7-11(10)17-13/h2-3,6-7H,4-5,8-9H2,1H3/b15-12- |
InChI Key |
WLYFIYUJKLWRQY-QINSGFPZSA-N |
Isomeric SMILES |
CN\1CCCC/C1=N/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CN1CCCCC1=NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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